1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole is a synthetic compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
The mechanism of action of benzimidazoles generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action can vary widely depending on the specific benzimidazole compound and its chemical structure .
The pharmacokinetics of benzimidazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient factors .
The action of benzimidazoles can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy .
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and 2-(trifluoromethyl)benzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure. This step may require the use of a catalyst, such as palladium or nickel, to promote the cyclization process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl or trifluoromethyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying molecular mechanisms in biology.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
2-(Trifluoromethyl)benzimidazole: Lacks the dichlorophenyl group, which may result in different biological activities and chemical properties.
1-[(2,6-Dichlorophenyl)methyl]benzimidazole: Lacks the trifluoromethyl group, which may affect its reactivity and stability.
2-(Chloromethyl)benzimidazole: Contains a chloromethyl group instead of the dichlorophenyl and trifluoromethyl groups, leading to different applications and reactivity.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3N2/c16-10-4-3-5-11(17)9(10)8-22-13-7-2-1-6-12(13)21-14(22)15(18,19)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMQVXUOXIDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.